

# Orphenadrine/Paracetamol Combination Demonstrates Superior Analgesic Efficacy Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Orphenadrine Citrate |           |
| Cat. No.:            | B1202039             | Get Quote |

The combination of **orphenadrine citrate** and paracetamol has been shown to provide significantly better pain relief than placebo in multiple clinical studies involving patients with painful musculoskeletal conditions. These findings are supported by quantitative data from controlled trials and an understanding of the distinct, yet complementary, mechanisms of action of the two active components.

A systematic review of available clinical data indicates that the orphenadrine/paracetamol combination is more efficacious than a placebo for pain relief.[1][2] This superiority is evident in studies assessing pain from muscle tension and post-surgical pain.

## **Quantitative Data from Clinical Trials**

The analgesic efficacy of the orphenadrine/paracetamol combination has been quantified in several double-blind, placebo-controlled studies. The following table summarizes key findings from a notable study comparing the combination to a placebo.



| Outcome Measure                                        | Orphenadrine/Parac<br>etamol Group           | Placebo Group           | Statistical<br>Significance |
|--------------------------------------------------------|----------------------------------------------|-------------------------|-----------------------------|
| Clinically Significant<br>Improvement                  | 68% of patients                              | 25% of patients         | p < 0.01                    |
| Statistically Significant Pain Relief (from baseline)  | Achieved from Day 2 onwards                  | Not achieved on any day | -                           |
| Superiority of Combination over Placebo in Pain Relief | Statistically significant from Day 3 onwards | -                       | -                           |

Data from Høivik and Moe, 1983, a 7-day study on patients with myalgia.[3][4]

In a separate study involving patients with post-operative oral pain, the combination of orphenadrine (25 mg) and acetaminophen (325 mg) demonstrated statistically superior analgesic efficacy in both Pain Intensity Difference (PID) and Sum of Pain Intensity Difference (SPID) scores compared to placebo at all measured time points from 30 minutes to six hours. [5]

## **Experimental Protocols**

A representative example of the methodology used to evaluate the efficacy of the orphenadrine/paracetamol combination is the double-blind, parallel-group study conducted by Høivik and Moe (1983).

Objective: To compare the clinical efficacy and tolerability of a combination of 35 mg **orphenadrine citrate** and 450 mg paracetamol with a placebo in patients with pain due to tension in the cervical and upper thoracic musculature.

#### Study Design:

- Type: Controlled, double-blind, parallel-group, randomized clinical trial.
- Duration: 7 days.



- · Participants: 44 patients suffering from myalgia.
- Randomization: Patients were randomly allocated to one of two treatment groups, stratified by sex and initial pain intensity.
- Intervention:
  - Active Group: One tablet of orphenadrine (35 mg)/paracetamol (450 mg) three times daily.
  - Control Group: One placebo tablet three times daily.
- Primary Outcome Measure: Daily assessment of pain intensity using a visual analogue scale (VAS).

The workflow for this type of clinical trial is illustrated in the diagram below.





Click to download full resolution via product page

Experimental workflow for a double-blind, placebo-controlled trial.

## **Signaling Pathways and Mechanisms of Action**



The enhanced analgesic effect of the orphenadrine/paracetamol combination can be attributed to their different and complementary mechanisms of action.

Orphenadrine is a centrally acting skeletal muscle relaxant. Its therapeutic effects are thought to be related to its anticholinergic properties, acting on central motor centers or the medulla. It also exhibits antihistaminic effects and acts as an NMDA receptor antagonist.

Paracetamol (Acetaminophen) has a more complex and not fully elucidated mechanism. It is considered a weak inhibitor of cyclooxygenase (COX) enzymes, particularly in the central nervous system where peroxide levels are low. There is significant evidence that its analgesic effect is mediated through the activation of descending serotonergic pathways. Furthermore, a metabolite of paracetamol, AM404, is formed in the brain and acts on the endocannabinoid system, which may play a role in its analgesic properties.

The following diagram illustrates the proposed signaling pathways for both drugs.





#### Click to download full resolution via product page

Proposed analgesic signaling pathways of orphenadrine and paracetamol.

In conclusion, the available experimental data from clinical trials robustly supports the superiority of the orphenadrine/paracetamol combination over placebo for the management of pain associated with musculoskeletal conditions. The distinct central muscle relaxant and anticholinergic actions of orphenadrine, combined with the multi-faceted central analgesic mechanisms of paracetamol, provide a strong rationale for the enhanced efficacy of the combination product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Analgesic combinations with orphenadrine in oral post-surgical pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orphenadrine/Paracetamol Combination Demonstrates Superior Analgesic Efficacy Over Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202039#confirming-the-superiority-of-orphenadrine-paracetamol-combination-over-placebo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com